Lipophilicity (XLogP3) Comparison vs. Unsubstituted Indazole and 4-Chloroindazole
The computed lipophilicity (XLogP3) of 4-chloro-6-isopropyl (1H)indazole is 3.3, which is substantially higher than that of the core indazole scaffold (XLogP3 ≈ 1.8) and the mono-chloro derivative 4-chloroindazole (XLogP3 ≈ 2.2) [1]. This quantitative difference indicates enhanced passive membrane permeability and greater compatibility with hydrophobic binding pockets compared to simpler analogs.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Unsubstituted 1H-indazole: XLogP3 ≈ 1.8; 4-Chloro-1H-indazole: XLogP3 ≈ 2.2 |
| Quantified Difference | XLogP3 increased by 1.5 units vs. unsubstituted indazole; increased by 1.1 units vs. 4-chloroindazole |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of oral bioavailability, passive cell permeability, and target binding; a higher XLogP3 value suggests improved membrane penetration potential, which is critical for intracellular target engagement.
- [1] PubChem. (2024). Compound Summary for CID 74788581, 4-Chloro-6-isopropyl (1H)indazole. National Center for Biotechnology Information. View Source
